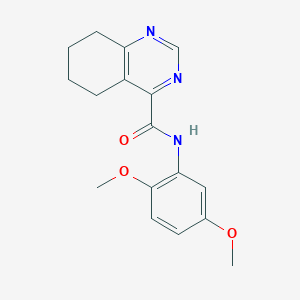
N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 2,5-dimethoxyphenyl group and the carboxamide functionality further modify the quinazoline core, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with a 2,5-dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Functionality:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The 2,5-dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A structurally similar compound with a biphenyl core.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A compound with a similar 2,5-dimethoxyphenyl group but different core structure.
Uniqueness
N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific quinazoline core structure combined with the 2,5-dimethoxyphenyl group and carboxamide functionality. This unique combination of structural features may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-11-7-8-15(23-2)14(9-11)20-17(21)16-12-5-3-4-6-13(12)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJHZAFKRBFUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2540927.png)

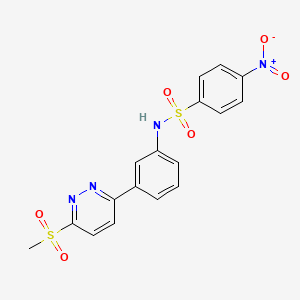
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)
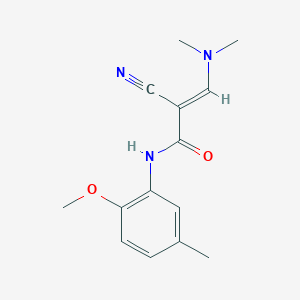
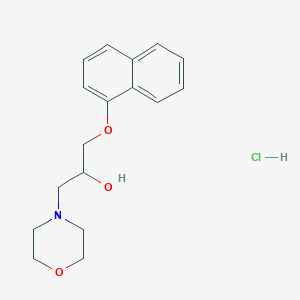
![2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2540934.png)
![2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2540935.png)
![3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2540937.png)
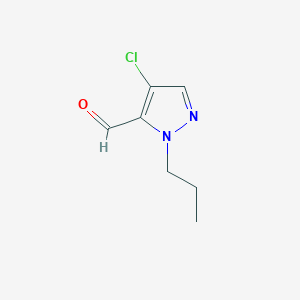
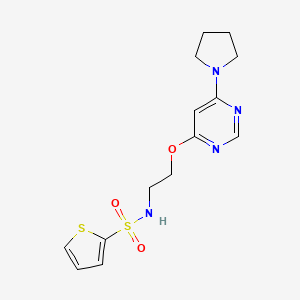

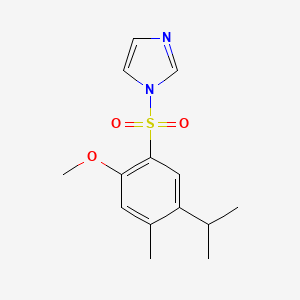
![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)
